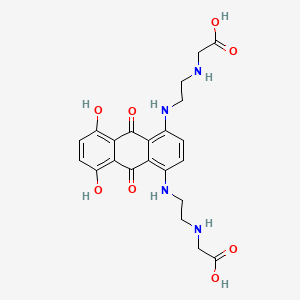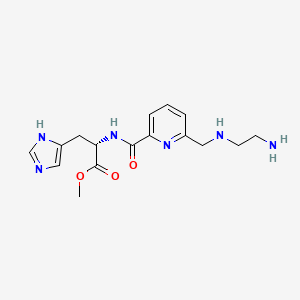
Methandriol dipropionate
Übersicht
Beschreibung
Methandriol Dipropionate (MADP), also known as methylandrostenediol dipropionate, is a synthetic, injected anabolic-androgenic steroid (AAS) and a 17α-alkylated derivative of 5-androstenediol . It is sold under various brand names such as Arbolic, Durabolic, Or-Bolic, Probolik, and Protabolin . It is an androgen ester, specifically, the C3,17β dipropionate ester of methandriol (17α-methyl-5-androstenediol), and acts as a prodrug of methandriol in the body .
Synthesis Analysis
The synthesis of Methandriol Dipropionate involves the esterification of methandriol with propionic acid . Methandriol itself is a synthetic androstane steroid and a 17α-alkylated derivative of 5-androstenediol .
Molecular Structure Analysis
The molecular formula of Methandriol Dipropionate is C26H40O4 . The average mass is 416.593 Da and the monoisotopic mass is 416.292664 Da . The structure includes 7 defined stereocentres .
Wissenschaftliche Forschungsanwendungen
Anabolic Steroid
Methandriol Dipropionate is classified as an anabolic steroid . Anabolic steroids are used in medicine to stimulate appetite and muscle growth in chronic illness or aging, and also for treating diseases that cause muscle loss, like cancer and AIDS.
Androgen Replacement Therapy
As an androgen, Methandriol Dipropionate could potentially be used in androgen replacement therapy for men with low levels of natural androgens .
Breast Cancer Treatment
Methandriol has been used in the treatment of breast cancer in women . However, it’s reported to be almost as virilizing as comparable doses of testosterone propionate and methyltestosterone in women .
Bodybuilding
While not a primary use, Methandriol Dipropionate has been used by bodybuilders and athletes for its anabolic effects . However, it’s generally considered too mild and is not widely popular among bodybuilders and athletes .
Research Purposes
Due to its unique properties, Methandriol Dipropionate can be used in scientific research to study the effects and mechanisms of anabolic-androgenic steroids .
Wirkmechanismus
Target of Action
Methandriol Dipropionate (MADP) is a synthetic, injected anabolic-androgenic steroid (AAS) and a 17α-alkylated derivative of 5-androstenediol . It is an androgen ester, specifically, the C3,17β dipropionate ester of methandriol (17α-methyl-5-androstenediol), and acts as a prodrug of methandriol in the body . The primary targets of MADP are androgen receptors, which play a crucial role in the development of masculine characteristics.
Mode of Action
MADP interacts with its target, the androgen receptor, by binding to it. This binding triggers a series of biochemical reactions that result in the expression of specific genes that lead to the development of masculine characteristics .
Pharmacokinetics
MADP is administered by intramuscular injection . Relative to methandriol, it has an extended duration via this route of several days due to a depot effect afforded by its ester This means that the drug is slowly released into the body over time, allowing for less frequent dosing
Result of Action
The molecular and cellular effects of MADP’s action are primarily anabolic. This means it promotes the growth of muscle tissue and other tissues in the body. It also has androgenic effects, which include the development of male secondary sexual characteristics .
Safety and Hazards
Eigenschaften
IUPAC Name |
[(3S,8R,9S,10R,13S,14S,17S)-10,13,17-trimethyl-17-propanoyloxy-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-yl] propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H40O4/c1-6-22(27)29-18-10-13-24(3)17(16-18)8-9-19-20(24)11-14-25(4)21(19)12-15-26(25,5)30-23(28)7-2/h8,18-21H,6-7,9-16H2,1-5H3/t18-,19+,20-,21-,24-,25-,26-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUKFLTKJFMBYJM-QNSWYLPSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)OC1CCC2(C3CCC4(C(C3CC=C2C1)CCC4(C)OC(=O)CC)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(=O)O[C@H]1CC[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3CC=C2C1)CC[C@]4(C)OC(=O)CC)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H40O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801016686 | |
| Record name | Methandriol dipropionate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801016686 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
416.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methandriol dipropionate | |
CAS RN |
3593-85-9 | |
| Record name | Androst-5-ene-3,17-diol, 17-methyl-, 3,17-dipropanoate, (3β,17β)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3593-85-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methandriol dipropionate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003593859 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methandriol dipropionate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=26644 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Methandriol dipropionate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801016686 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methandriol dipropionate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.669 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | METHANDRIOL DIPROPIONATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8XIW70Q5I3 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does Methanriol Dipropionate affect specific proteins in the blood?
A1: Research indicates that Methanriol Dipropionate, classified as a 17α-alkylated anabolic steroid, can significantly influence the levels of various proteins in the blood. Specifically, it has been shown to elevate levels of haptoglobin, orosomucoid, protein-bound sialic acid, plasminogen, and β-glucuronidase. [, ] Conversely, this compound has been observed to decrease fibrinogen levels. [, ] These effects on plasma proteins appear to be dose-dependent. [, ]
Q2: What structural features of Methanriol Dipropionate are important for its biological activity?
A2: Studies comparing different anabolic steroids suggest that the presence of both a 17α-alkyl group and a C-3 ketone group in the steroid structure are crucial for the observed effects on plasma protein concentrations. [, ] For instance, Ethylestrenol, which lacks the C-3 ketone group, did not demonstrate the same changes in protein levels. [, ] This highlights the significance of specific structural elements in dictating the biological activity of Methanriol Dipropionate and its analogues.
Q3: Are there any notable differences in how Methanriol Dipropionate and testosterone affect plasma proteins?
A3: Yes, there are distinct differences. While both Methanriol Dipropionate and testosterone are androgens, their impact on plasma proteins varies. Research has shown that unlike the significant changes induced by 17α-alkylated anabolic steroids like Methanriol Dipropionate, non-17α-alkylated androgens, including testosterone administered via various routes (sublingual, parenteral aqueous, and as testosterone propionate), do not produce the same alterations in plasma protein levels. [, ] This suggests a distinct mechanism of action for Methanriol Dipropionate compared to testosterone in influencing protein expression or regulation.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



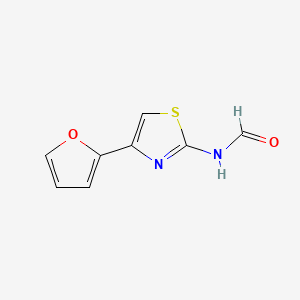
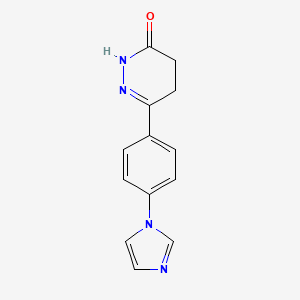



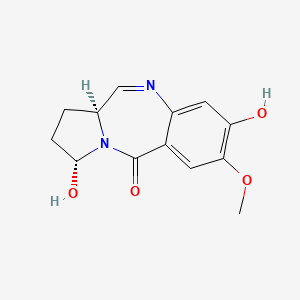
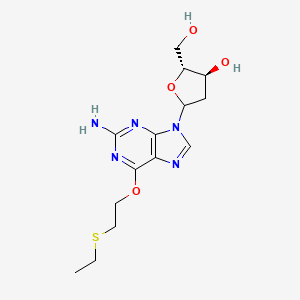

![Chryseno[4,5-bcd]thiophene](/img/structure/B1195192.png)
